molecular formula C12H19NO B1317180 2-(Hexyloxy)aniline CAS No. 52464-50-3

2-(Hexyloxy)aniline

Cat. No. B1317180
CAS RN: 52464-50-3
M. Wt: 193.28 g/mol
InChI Key: YRYXVHAMZJRKQX-UHFFFAOYSA-N
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Description

2-(Hexyloxy)aniline (2-HOA) is an organic compound that is used in a variety of scientific applications. It is a derivative of aniline, an aromatic amine, and is a colorless liquid with a sweet smell. 2-HOA is used in the synthesis of various compounds, as a reagent in organic reactions, and as a catalyst for various reactions. It is also used in the production of various pharmaceuticals, dyes, and other chemicals. In addition, 2-HOA has been studied for its possible biochemical and physiological effects.

Scientific Research Applications

Material Science and Polymer Chemistry

  • Synthesis of Liquid Crystal Materials : The synthesis of Schiff bases from 4-(6-hydroxyhexyloxy)-N-(5-nitro-2-thienylmethylene)aniline, leading to materials with potential applications in guest-host interactions for nonlinear optical materials. This work highlights the role of such aniline derivatives in developing advanced materials with specific optical properties (Bagheri, Entezami, & Ghanadzadeh, 2001).

  • Development of Conducting Polymers : The study on n-alkyl group-substituted poly(m-aniline)s, including derivatives with hexyloxy groups, has shown potential in creating organic ferromagnetic polymers. This research contributes to the understanding of magnetic properties in polymers, opening avenues for applications in electronic and spintronic devices (Ito, Ota, Tanaka, Yamabe, & Yoshizawa, 1995).

Environmental Chemistry and Degradation Studies

  • Degradation of Anilines by Ozonation : Anilines, including those with hexyloxy substituents, undergo effective degradation when exposed to ozone. This study provides insights into the kinetics, stoichiometry, and pathways of aniline degradation, which is crucial for environmental remediation and the treatment of industrial effluents (Tekle-Röttering, von Sonntag, Reisz, Eyser, Lutze, Türk, Naumov, Schmidt, & Schmidt, 2016).

Catalysis and Chemical Transformations

  • Catalytic Oxidation of Phenolic and Aniline Compounds : Fe3O4 magnetic nanoparticles have been employed as catalysts for the removal of phenol and aniline from aqueous solutions, demonstrating the potential of using magnetic nanoparticles in catalytic oxidation processes for water treatment. This research underscores the effectiveness of such catalysts in environmental applications, particularly for the treatment of pollutants (Zhang, Zhao, Niu, Shi, Cai, & Jiang, 2009).

Future Directions

: Sigma-Aldrich: 4-(Hexyloxy)aniline

properties

IUPAC Name

2-hexoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-2-3-4-7-10-14-12-9-6-5-8-11(12)13/h5-6,8-9H,2-4,7,10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYXVHAMZJRKQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579887
Record name 2-(Hexyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52464-50-3
Record name 2-(Hexyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(Hexyloxy)-2-nitrobenzene, 61.28 g (0.27 mol) is dissolved in 700 ml of methanol, 3 g Raney nickel is added and the mixture exposed to hydrogen gas until the required amount of hydrogen is absorbed. The methanol solution is filtered and concentrated in vacuo and the residue distilled to give 50 g of 2-(hexyloxy)benzenamine; bp 145°-148° C. at 4 mm.
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